molecular formula C14H13NO B3004536 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 6577-97-5

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3004536
CAS No.: 6577-97-5
M. Wt: 211.264
InChI Key: AOFXWZDNXGBMJL-UHFFFAOYSA-N
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Description

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a fused indole and cyclohexane ring system. This compound is of significant interest in medicinal chemistry due to its structural similarity to indole, a core structure found in many biologically active molecules. The presence of a phenyl group at the 3-position further enhances its potential for biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher yields and purity. The choice of solvents, reaction conditions, and catalysts are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can be performed, particularly at the phenyl group or the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to the presence of the phenyl group, which enhances its potential for biological activity and makes it a valuable compound in medicinal chemistry. Its structural features allow for diverse chemical modifications, making it a versatile building block for various applications.

Biological Activity

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to indole derivatives, which are prevalent in many biologically active molecules. This compound exhibits diverse biological activities, making it a valuable subject for research in pharmacology and medicinal chemistry.

The molecular formula of this compound is C16H17NC_{16}H_{17}N with a molecular weight of approximately 239.32 g/mol. The compound features a fused indole and cyclohexane ring system, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₇N
Molecular Weight239.32 g/mol
IUPAC NameThis compound
SMILESC1CC2=C(C(=O)N1)C(=C(C=C2)C=CC=C)C=C

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nonplanar structure of the cyclohexene moiety enhances binding to enzyme active sites. This interaction can modulate several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cellular Proliferation : It may influence cellular processes such as proliferation and apoptosis through interactions with DNA or proteins.
  • Neuroprotective Effects : Preliminary studies indicate that it could have neuroprotective effects relevant for treating neurological disorders.

Biological Activities

Research has documented several biological activities associated with this compound:

  • Antioxidant Activity : Studies show that it exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related damage.
  • Anticancer Properties : Various studies have indicated that this compound can induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study :
    • A study evaluated the effect of this compound on different cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 20 μM to 50 μM across various cell types .
  • Anti-inflammatory Study :
    • In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. The observed reduction was comparable to standard anti-inflammatory drugs such as ibuprofen .
  • Neuroprotective Study :
    • Research highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro assays showed decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to oxidative stress .

Properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXWZDNXGBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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